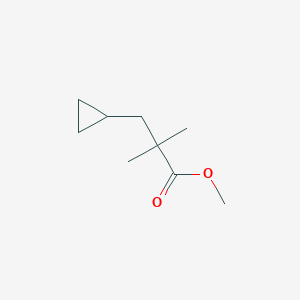
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C12H14N4O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrazine-2-carboxaldehyde with isobutyl hydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the aldehyde group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrazoles.
Applications De Recherche Scientifique
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives such as:
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde: Similar in structure but with a different position of the aldehyde group, leading to different reactivity and applications.
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol:
Propriétés
Formule moléculaire |
C12H14N4O |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N4O/c1-9(2)7-16-10(8-17)5-11(15-16)12-6-13-3-4-14-12/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
MEADNLPCEUSGLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=CC(=N1)C2=NC=CN=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)

![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)







